Methyl 5-ethoxynicotinate
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Overview
Description
Methyl 5-ethoxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is known for its applications in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C9H11NO3, and it has a molecular weight of 181.19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethoxynicotinate can be synthesized through various methods. One common approach involves the esterification of 5-ethoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethoxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 5-ethoxynicotinic acid.
Reduction: 5-ethoxy-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethoxynicotinate has gained significant attention in scientific research due to its versatile applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-ethoxynicotinate involves its interaction with specific molecular targets. It is believed to act as a vasodilator, promoting the release of prostaglandin D2, which enhances blood flow in the affected area . This mechanism is particularly useful in topical formulations for pain relief and inflammation reduction.
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Ethyl nicotinate: Similar in structure but with an ethyl group instead of a methyl group, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 5-ethoxynicotinate stands out due to its specific ethoxy substitution, which imparts unique physicochemical properties and enhances its efficacy in certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 5-ethoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-7(5-10-6-8)9(11)12-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVZFFKKDPAURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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